(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Description
Introduction to Azasteroid Chemistry and Development
Historical Context of 4-Azasteroid Development
The discovery of azasteroids emerged from efforts to modulate steroid hormone pathways by altering core steroidal structures. The introduction of nitrogen into steroid backbones, particularly at the 4-position, marked a turning point in the 1970s–1980s. Early work focused on 4-azasteroids as inhibitors of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). Finasteride, the first FDA-approved 4-azasteroid (1997), demonstrated that substituting a nitrogen atom at position 4 of the A-ring could selectively inhibit 5α-reductase type II, reducing DHT levels in benign prostatic hyperplasia (BPH) and androgenetic alopecia. This breakthrough validated the 4-aza modification as a viable strategy for targeting steroidogenic enzymes. Subsequent derivatives, such as dutasteride (a dual 5α-reductase inhibitor), further highlighted the versatility of 4-azasteroids in addressing pathologies linked to androgen dysregulation.
Key Milestones in 4-Azasteroid Development
Significance Within Medicinal Steroid Chemistry
The 4-azasteroid scaffold addresses a critical challenge in steroid chemistry: enhancing selectivity while minimizing off-target effects. By replacing a carbon atom with nitrogen in the A-ring, these compounds disrupt the planar structure of natural steroids, altering their binding to enzymes like 5α-reductase. For example, finasteride’s 4-aza modification creates a competitive inhibition mechanism, where the compound mimics the transition state of testosterone during DHT synthesis. This structural mimicry is enhanced by the addition of bulky substituents, such as the 16- or 21-position aldehydes in derivatives synthesized by Brito et al., which improve hydrophobic interactions with enzyme active sites.
Structural Comparison: Natural Steroid vs. 4-Azasteroid
The pharmacodynamic superiority of 4-azasteroids is further evidenced by their resistance to metabolic degradation, a common issue with unmodified steroids.
Evolution of Azasteroid Research in Drug Discovery
Recent advances in 4-azasteroid research have leveraged computational and synthetic innovations. Molecular docking studies using 5β-reductase (a structural homolog of 5α-reductase) have identified critical binding residues, enabling rational design of derivatives with optimized steric and electronic profiles. For instance, Brito et al. synthesized 16-[(4-methylphenyl)methylidenyl]-4-azaandrost-5-ene-3,17-dione (compound 6b ), which exhibited a lower IC50 (12.5 µM) than finasteride (15.8 µM) in LNCaP prostate cancer cells. This highlights the role of aromatic aldehydes in enhancing enzyme inhibition.
Select Research Findings: 4-Azasteroid Derivatives (2016 Study)
| Compound | Structural Modification | IC50 (µM) |
|---|---|---|
| Finasteride | Reference | 15.8 |
| 6b | 16-(4-methylbenzylidene) | 12.5 |
| 7a | 21-(4-nitrobenzylidene) | 18.2 |
Additionally, in silico toxicity screening has become integral to prioritizing candidates. Derivatives with furan substituents, for example, showed potential mutagenic risks post-metabolism, steering synthesis toward safer arylidene groups.
Properties
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15-,18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-NNXGRLFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@H]4[C@@]3(CCC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid (CAS: 1430804-94-6) is a member of the indenoquinoline family. This article explores its biological activities based on existing research findings.
Indenoquinolines are known for their diverse biological activities. The specific compound under discussion has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The structure of this compound suggests it may interact with biological targets through mechanisms similar to other quinoline derivatives.
Antimicrobial Activity
Research indicates that compounds within the indenoquinoline class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies show that related indenoquinoline derivatives can inhibit neutrophil elastase release and superoxide anion generation in activated human neutrophils . This suggests potential utility in treating inflammatory conditions.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Comparative Analysis of Related Compounds
| Compound Name | MIC (μg/mL) | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Indenoquinoline A | 0.96 | 1.78 | Antimicrobial |
| Indenoquinoline B | 2.09 | 2.20 | Anti-inflammatory |
| Indenoquinoline C | >17 | 3.64 | Inactive |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research : Preliminary studies suggest that quinoline derivatives exhibit significant anticancer properties. The structure of this compound may enhance its efficacy against certain cancer cell lines by inhibiting specific pathways involved in tumor growth and proliferation.
- Antimicrobial Activity : Compounds with quinoline frameworks have been noted for their antimicrobial properties. This specific compound could be investigated for its effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective effects. Investigating the compound's ability to cross the blood-brain barrier and its impact on neurodegenerative diseases could be valuable.
Material Science Applications
- Polymer Synthesis : The unique structural features of this compound can be utilized in the synthesis of advanced polymers. Its ability to act as a building block in polymer chemistry could lead to materials with enhanced thermal and mechanical properties.
- Nanotechnology : The compound may serve as a precursor in the development of nanomaterials. Its specific molecular characteristics can be tailored to create nanoparticles with applications in drug delivery systems.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of quinoline showed promising results in inhibiting the growth of breast cancer cells. The specific mechanism involved the induction of apoptosis through mitochondrial pathways. Further research is needed to evaluate the effectiveness of (4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid in this context.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various quinoline derivatives against Staphylococcus aureus and Escherichia coli, certain compounds exhibited significant antibacterial activity. The potential for (4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid to act similarly warrants further investigation.
Comparison with Similar Compounds
Key Differences :
- Carboxamide derivatives exhibit higher lipophilicity (logP) compared to the carboxylic acid form, favoring blood-brain barrier penetration .
- The tert-butyl group in reduces metabolic degradation, while the diisopropyl variant in may alter binding kinetics due to increased steric hindrance.
Furo-Isoindole and Phenanthrene Analogues
Key Differences :
- The furo-isoindole analogue lacks the indenoquinoline core but shares a carboxylic acid group. Its phenyl substituent and fused furan ring enhance π-π stacking interactions, unlike the target compound’s methyl groups.
- The phenanthrene derivative features hydroxyl and isopropyl groups, increasing hydrogen-bonding capacity but reducing metabolic stability compared to the target compound’s fully saturated core .
Other Quinoline-Based Derivatives
Key Differences :
- The methoxyphenyl and sulfonamido groups in enhance receptor binding specificity but introduce synthetic complexity.
- The 4-oxo derivatives prioritize planar aromaticity for enzyme active-site interactions, contrasting with the target compound’s non-planar, saturated structure.
Methods for Structural Comparison
- Tanimoto Coefficient : Quantifies fingerprint similarity; carboxamide derivatives (e.g., ) may score >0.8 due to shared scaffolds, while phenanthrene analogues (e.g., ) score <0.5 .
- Graph-Based Alignment: Highlights conserved regions (e.g., indenoquinoline core) and divergent substituents (e.g., tert-butyl vs. carboxylic acid) .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis of this indenoquinoline derivative typically involves cyclization and functionalization steps. For example, analogous quinoline derivatives are synthesized via condensation reactions (e.g., with 3-amino-5,5-dimethylcyclohex-2-enone) followed by heterocyclization under base-catalyzed conditions . Key factors include solvent selection (e.g., DMF or toluene), catalyst use (e.g., palladium/copper), and temperature control to minimize side reactions. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can researchers characterize the stereochemical configuration and structural purity of this compound?
Advanced spectroscopic techniques are essential:
- X-ray crystallography confirms stereochemistry (e.g., the 4aR,4bS,6aS configurations).
- NMR spectroscopy (¹H/¹³C, COSY, NOESY) validates proton environments and spatial arrangements.
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
- HPLC with chiral columns assesses enantiomeric purity, critical for pharmacological studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited for this compound, general quinoline-handling precautions apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors or aerosols.
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency measures: Flush eyes/skin with water for 15+ minutes and seek medical attention for persistent irritation .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound’s biological activity, and how can they be mitigated?
A major challenge is reconciling in vitro and in vivo activity discrepancies. For example, in vitro assays may show high binding affinity to a target enzyme, but poor pharmacokinetics (e.g., low bioavailability) in vivo. To address this:
- Use prodrug strategies (e.g., esterification of the carboxylic acid group) to enhance membrane permeability .
- Employ metabolic stability assays (e.g., liver microsome studies) early in development .
- Apply computational modeling (docking/MD simulations) to predict binding modes and optimize scaffold modifications .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may stem from variations in assay conditions or impurities. Methodological solutions include:
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Batch-to-batch purity analysis : Use LC-MS to confirm ≥95% purity and quantify trace byproducts .
- Dose-response curve normalization : Compare EC₅₀ values across studies while accounting for solvent effects (e.g., DMSO toxicity thresholds) .
Q. What strategies are effective for optimizing enantiomeric purity during synthesis?
- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to favor the desired stereoisomer .
- Kinetic resolution : Exploit differences in reaction rates between enantiomers using enzymes (e.g., lipases) .
- Crystallization-induced diastereomer transformation : Recrystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can computational methods enhance the study of this compound’s physicochemical properties?
- DFT calculations : Predict pKa (carboxylic acid group ≈ 3.5–4.0) and logP (estimated 2.1–2.8) to guide solubility optimization .
- Molecular dynamics (MD) : Simulate membrane permeation behavior based on the rigid indenoquinoline scaffold .
- QSAR modeling : Correlate structural features (e.g., methyl groups at 4a/6a) with bioactivity trends .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Preliminary data suggest:
- Acidic conditions (pH < 3) : Hydrolysis of the lactam ring (2-oxo group) occurs, degrading the scaffold .
- Thermal stability : Decomposition above 150°C, necessitating storage at ≤–20°C under inert gas .
- Photostability : Protect from UV light to prevent radical-mediated oxidation of the methyl groups .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?
Hypotheses include modulation of hypoxia-inducible pathways (based on structural analogs with antihypoxic activity) . Validation strategies:
Q. How can researchers scale up synthesis without compromising stereochemical integrity?
- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Optimize parameters (e.g., pressure, catalyst loading) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
